molecular formula C14H14N2O4S B6415823 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% CAS No. 1262011-15-3

4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%

Cat. No. B6415823
CAS RN: 1262011-15-3
M. Wt: 306.34 g/mol
InChI Key: ZMLXPWANSZUVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMSPA) is a novel chemical compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and is a lipophilic molecule with a molecular weight of 209.3 g/mol. 4-DMSPA is used in a variety of biochemical and physiological studies, including as a ligand in protein-protein interaction assays, as an inhibitor of enzymes, and as an inhibitor of cellular signaling pathways. 4-DMSPA is also used in studies of gene expression and drug metabolism.

Mechanism of Action

4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is a lipophilic molecule that binds to proteins and other molecules in a reversible manner. The binding of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% to proteins and other molecules is thought to be mediated by hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of the activity of the target protein or molecule.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to inhibit the activity of enzymes, including proteases and kinases, and to inhibit the activity of cellular signaling pathways. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cellular processes, such as gene expression and drug metabolism.

Advantages and Limitations for Lab Experiments

4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity of 95%, and is relatively stable in solution. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is also lipophilic, which allows it to bind to proteins and other molecules in a reversible manner. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is that it is not soluble in water, which can make it difficult to use in experiments involving water-soluble molecules.

Future Directions

The future of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research is promising. It has already been used in a variety of biochemical and physiological studies, and its use is likely to expand in the future. Possible future directions for research include the development of new methods for synthesizing 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new methods for using 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in protein-protein interaction assays, and the development of new methods for using 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% as an inhibitor of enzymes and cellular signaling pathways. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could be used to study the effects of drugs on gene expression and drug metabolism.

Synthesis Methods

The synthesis of 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is relatively straightforward, and the compound can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 2-methylnicotinic acid with dimethyl sulfate, followed by the addition of p-toluenesulfonyl chloride to form 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. The reaction is carried out in an aqueous solution and is typically carried out at a temperature of 40-45°C. The reaction is complete in approximately two hours and yields a product with a purity of 95%.

Scientific Research Applications

4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It has been used in studies of protein-protein interactions, as an inhibitor of enzymes, and as an inhibitor of cellular signaling pathways. 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in studies of gene expression and drug metabolism. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used as a ligand in affinity chromatography, as a fluorescent probe for imaging, and as a reagent in chemical synthesis.

properties

IUPAC Name

4-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-9-12(10)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLXPWANSZUVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-N,N-Dimethylsulfamoylphenyl)nicotinic acid

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